Thiomorpholine 1,1-dioxide hydrochloride Thiomorpholine 1,1-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 59801-62-6
VCID: VC21212196
InChI: InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
SMILES: C1CS(=O)(=O)CCN1.Cl
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol

Thiomorpholine 1,1-dioxide hydrochloride

CAS No.: 59801-62-6

Cat. No.: VC21212196

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Thiomorpholine 1,1-dioxide hydrochloride - 59801-62-6

Specification

CAS No. 59801-62-6
Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
IUPAC Name 1,4-thiazinane 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
Standard InChI Key UOMTVKMKHZMFMQ-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCN1.Cl
Canonical SMILES C1CS(=O)(=O)CCN1.Cl

Introduction

Chemical Properties and Structure

Thiomorpholine 1,1-dioxide hydrochloride features a six-membered heterocyclic ring containing both nitrogen and sulfur atoms. The sulfur atom is oxidized to form a sulfone group (S=O), while the nitrogen is protonated to form the hydrochloride salt. This chemical architecture confers specific physical and chemical properties that determine its behavior in various applications.

Physical Properties

The compound typically appears as a white to light yellow solid with high solubility in water, making it convenient for various laboratory applications. Its physical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₄H₁₀ClNO₂S
Molecular Weight171.65 g/mol
Physical StateWhite to light yellow solid
SolubilityHighly soluble in water
CAS Number59801-62-6

Chemical Reactivity

Thiomorpholine 1,1-dioxide hydrochloride demonstrates notable reactivity patterns due to its heterocyclic structure. The presence of the sulfone group increases the electrophilicity of adjacent carbon atoms, while the protonated nitrogen influences its behavior in acid-base reactions. These properties make it particularly useful in synthetic chemistry, where it can participate in a variety of transformations including nucleophilic substitutions and addition reactions .

Synthesis Methods

Several methods have been developed for the synthesis of thiomorpholine 1,1-dioxide hydrochloride, with ongoing refinements aimed at improving yield, purity, and cost-effectiveness. The preparation typically involves the oxidation of thiomorpholine derivatives followed by conversion to the hydrochloride salt.

Conventional Synthesis Pathway

The most common synthesis pathway involves the oxidation of thiomorpholine using potassium permanganate as the oxidizing agent. This process typically follows a two-step approach:

  • Oxidation: Thiomorpholine is treated with potassium permanganate in aqueous conditions to oxidize the sulfur atom to the sulfone.

  • Salt Formation: The resulting thiomorpholine 1,1-dioxide is then treated with hydrochloric acid to form the hydrochloride salt .

Patent-Protected Synthesis Methods

More specialized synthesis methods have been developed and protected through patents. One notable example is described in Chinese patent CN106397356A, which outlines a preparation method that potentially offers advantages in terms of yield or purity . This method represents ongoing efforts to optimize the synthesis of this valuable chemical intermediate.

Alternative Synthetic Routes

An alternative synthetic route involves starting from tert-butyl thiomorpholine-4-carboxylate, as documented in chemical synthesis databases. This approach involves treatment with hydrogen chloride in a mixture of tetrahydrofuran, methanol, and water at 20°C for approximately 5 hours . This method can potentially achieve high yields of the desired product.

Applications in Pharmaceutical Development

Thiomorpholine 1,1-dioxide hydrochloride has established itself as a key intermediate in pharmaceutical synthesis, contributing to the development of numerous therapeutic agents across different disease categories.

Anti-inflammatory and Analgesic Drug Development

The compound has proven particularly valuable in the development of anti-inflammatory and analgesic medications. Its unique structure allows for modifications that can enhance therapeutic efficacy while potentially reducing side effects, making it an important building block in pain management research .

Role in Antibacterial Drug Research

Research indicates that derivatives of thiomorpholine 1,1-dioxide hydrochloride exhibit promising antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in addressing the growing challenge of antimicrobial resistance. The compound has been utilized in the synthetic preparation of antibacterial biaryloxazolidinone analogues, contributing to the development of new antibacterial agents .

Applications in Enzyme Inhibition Studies

The compound has demonstrated value in enzyme inhibition studies, providing insights into metabolic pathways. This property makes it a valuable tool for researchers investigating biochemical processes and potential therapeutic targets . By interacting with specific enzymes, derivatives of this compound can help elucidate mechanisms of action and guide the development of new pharmaceutical agents.

Applications in Agricultural Chemicals

Beyond its pharmaceutical applications, thiomorpholine 1,1-dioxide hydrochloride plays a significant role in agricultural chemistry, contributing to the development of crop protection solutions.

Pesticide and Herbicide Formulation

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its incorporation into these formulations helps create effective crop protection products that can combat pests and weeds while potentially reducing environmental impact . The following table summarizes some key applications in agricultural chemistry:

Application TypeDescriptionBenefits
PesticidesUsed in formulations targeting various crop pestsEffective against a wide range of pests with potentially reduced environmental persistence
HerbicidesIncorporated into selective weed control agentsAllows for targeted weed management while minimizing crop damage
Plant Growth RegulatorsComponent in growth regulation formulationsContributes to improved crop yields and quality

Environmental Considerations

A significant advantage of thiomorpholine 1,1-dioxide hydrochloride-based agrochemicals is their potential for reduced environmental impact compared to some conventional alternatives. Research continues to explore ways to optimize these formulations to maximize efficacy while minimizing ecological consequences .

Material Science Applications

The versatility of thiomorpholine 1,1-dioxide hydrochloride extends to material science, where it contributes to the development of various polymers and resins.

Polymer and Resin Development

The compound is involved in the production of specialized polymers and resins, contributing to the development of materials with enhanced properties. These materials find applications in coatings, adhesives, and sealants across multiple industries . The sulfone group in the compound can participate in polymerization reactions, leading to materials with distinctive characteristics.

Coatings and Adhesives

Materials developed using thiomorpholine 1,1-dioxide hydrochloride as an intermediate often demonstrate improved durability, chemical resistance, or adhesion properties. These enhancements make them valuable in industrial applications requiring high-performance coatings or bonding agents .

Research Reagent Applications

As a versatile research reagent, thiomorpholine 1,1-dioxide hydrochloride facilitates the creation of complex molecules, supporting advancements in chemical research and development.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as a valuable building block, enabling the construction of complex molecular architectures. Its well-defined reactivity patterns make it particularly useful in multi-step syntheses where precise control over reaction outcomes is essential .

Biochemical Assays

Thiomorpholine 1,1-dioxide hydrochloride has applications in biochemical assays, where it can provide insights into enzyme activity and metabolic pathways. This capability makes it a valuable tool in research laboratories investigating fundamental biological processes . The compound's ability to interact with specific biochemical targets enables researchers to probe cellular mechanisms and develop new analytical methods.

ApplicationComparative EfficacyResearch Stage
Anti-inflammatoryComparable to some conventional anti-inflammatory agentsPreclinical
AntimicrobialEffective against select bacterial strainsEarly research
Enzyme InhibitionSelective inhibition of specific enzyme targetsResearch tool

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